1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzene ring, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of benzothiazole derivatives with appropriate methylating agents such as iodomethane . The reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole and tetrahydropyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo thiadiazol-3-yl)benzo[d]thiazol-2-amine
Uniqueness
1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a thiazole ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C21H20N4O4S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3,4-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C21H20N4O4S2/c1-12-5-10-16-17(11-12)30-19(22-16)14-6-8-15(9-7-14)23-31(28,29)18-13(2)24(3)21(27)25(4)20(18)26/h5-11,23H,1-4H3 |
InChI Key |
UPWNSMPTFLGIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(N(C(=O)N(C4=O)C)C)C |
Origin of Product |
United States |
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